molecular formula C9H13N3O B13495107 2-Amino-3-(6-methylpyridin-2-yl)propanamide

2-Amino-3-(6-methylpyridin-2-yl)propanamide

Cat. No.: B13495107
M. Wt: 179.22 g/mol
InChI Key: MAUMTJLBOOGTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(6-methylpyridin-2-yl)propanamide is a chemical compound offered for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers value such aminopyridine derivatives as versatile intermediates and building blocks in organic synthesis and medicinal chemistry research. Pyridine derivatives are known to exhibit a broad range of biological activities, making them important scaffolds in the development of novel pharmacologically active compounds . The structural motif of a propanamide linked to a methylpyridine group is found in compounds investigated for various biological activities, including as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) . Researchers can utilize this chemical for constructing more complex molecules, exploring structure-activity relationships, or in hit-to-lead optimization campaigns. Handle with care and refer to the Safety Data Sheet for proper handling instructions.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-3-(6-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C9H13N3O/c1-6-3-2-4-7(12-6)5-8(10)9(11)13/h2-4,8H,5,10H2,1H3,(H2,11,13)

InChI Key

MAUMTJLBOOGTDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC(C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-3-(6-methylpyridin-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3-(6-methylpyridin-2-yl)propanamide is a substituted α-amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring linked to an alanine amide backbone, makes it a valuable building block for the synthesis of novel pharmaceutical candidates. The pyridine moiety can engage in various biological interactions, including hydrogen bonding and metal coordination, while the amino amide portion provides a handle for incorporation into peptide chains or further functionalization. This guide provides a comprehensive overview of a reliable and reproducible synthetic route to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization.

Synthetic Strategy: A Retrosynthetic Analysis

A logical retrosynthetic analysis of the target compound, this compound (I), suggests a convergent approach. The final amide bond can be formed from the corresponding amino acid (II). The amino acid itself can be constructed by alkylating a protected glycine equivalent with a suitable electrophile containing the 6-methylpyridin-2-yl moiety. A particularly effective glycine synthon is N-(diphenylmethylene)glycine tert-butyl ester, which allows for the straightforward formation of the carbon-carbon bond at the α-position. The required electrophile is 2-(chloromethyl)-6-methylpyridine (IV), which can be synthesized from commercially available 2-methylpyridine.

G I This compound II 2-Amino-3-(6-methylpyridin-2-yl)propanoic acid I->II Amidation III Protected 2-Amino-3-(6-methylpyridin-2-yl)propanoic acid II->III Deprotection IV 2-(Chloromethyl)-6-methylpyridine III->IV Alkylation V N-(Diphenylmethylene)glycine tert-butyl ester III->V VI 2-Methylpyridine IV->VI Chlorination G cluster_0 Synthesis of Key Intermediate A 2-Methylpyridine B 2-Methylpyridine N-oxide A->B H₂O₂, Acetic Acid C 2-Acetoxymethyl-6-methylpyridine B->C Acetic Anhydride D 2-Hydroxymethyl-6-methylpyridine C->D Hydrolysis (NaOH) E 2-(Chloromethyl)-6-methylpyridine HCl D->E SOCl₂

Caption: Workflow for the synthesis of 2-(chloromethyl)-6-methylpyridine hydrochloride.

Protocol:

  • N-Oxidation: To a solution of 2-methylpyridine (1.0 eq) in glacial acetic acid (2.0 eq), add hydrogen peroxide (30% aqueous solution, 1.5 eq) dropwise at a temperature maintained below 70-80°C. Stir the reaction mixture for 10-14 hours. [1]2. Rearrangement and Acetylation: Add acetic anhydride (2.0 eq) to the reaction mixture and heat at reflux for 2 hours to yield 2-acetoxymethyl-6-methylpyridine.

  • Hydrolysis: Cool the reaction mixture and carefully add a solution of sodium hydroxide to hydrolyze the acetate ester to 2-hydroxymethyl-6-methylpyridine.

  • Chlorination: To the crude 2-hydroxymethyl-6-methylpyridine, add thionyl chloride (1.2 eq) dropwise at 0°C. Stir the reaction mixture at room temperature for 2 hours. The excess thionyl chloride is removed under reduced pressure to yield 2-(chloromethyl)-6-methylpyridine hydrochloride as a solid. [2]

    Step Reagents & Conditions Product Typical Yield
    1 2-Methylpyridine, H₂O₂, Acetic Acid, 70-80°C, 10-14h 2-Methylpyridine N-oxide High
    2 Acetic Anhydride, Reflux, 2h 2-Acetoxymethyl-6-methylpyridine Good
    3 NaOH (aq) 2-Hydroxymethyl-6-methylpyridine High

    | 4 | SOCl₂, 0°C to rt, 2h | 2-(Chloromethyl)-6-methylpyridine HCl | >80% [1]|

Part 2: Synthesis of tert-Butyl 2-((diphenylmethylene)amino)-3-(6-methylpyridin-2-yl)propanoate (III)

This step involves the phase-transfer catalyzed alkylation of N-(diphenylmethylene)glycine tert-butyl ester with the previously synthesized 2-(chloromethyl)-6-methylpyridine hydrochloride.

Protocol:

  • To a mixture of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), 2-(chloromethyl)-6-methylpyridine hydrochloride (1.1 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 eq) in toluene, add a 50% aqueous solution of sodium hydroxide.

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

ReactantMolar Eq.Purpose
N-(Diphenylmethylene)glycine tert-butyl ester1.0Glycine synthon
2-(Chloromethyl)-6-methylpyridine HCl1.1Electrophile
Tetrabutylammonium bromide0.1Phase-transfer catalyst
50% aq. NaOHExcessBase
Toluene-Solvent
Part 3: Synthesis of 2-Amino-3-(6-methylpyridin-2-yl)propanoic acid (II)

The deprotection of both the amine and the carboxylic acid functionalities is achieved in a single step under acidic conditions.

Protocol:

  • Dissolve the protected amino acid ester (III) in a solution of dichloromethane and trifluoroacetic acid (1:1 v/v). [3]2. Stir the solution at room temperature for 5 hours.

  • Remove the solvents under reduced pressure. The residue can be triturated with diethyl ether to precipitate the amino acid as its trifluoroacetate salt.

  • The free amino acid can be obtained by dissolving the salt in water and adjusting the pH to the isoelectric point with a suitable base (e.g., ammonium hydroxide), followed by filtration or crystallization.

Part 4: Synthesis of this compound (I)

The final step is the amidation of the amino acid using a standard peptide coupling agent.

Protocol:

  • To a solution of 2-amino-3-(6-methylpyridin-2-yl)propanoic acid (II) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq). [4]2. Stir the mixture at 0°C for 30 minutes.

  • Add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol, 2.0 eq) or ammonium chloride (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq). [4]4. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

ReagentMolar Eq.Role
Amino Acid (II)1.0Substrate
EDC·HCl1.2Coupling agent
HOBt1.2Racemization suppressor
NH₃ or NH₄Cl/DIPEA>1.2Amine source
DMF-Solvent

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. The described protocols utilize well-established chemical transformations and readily available reagents, making this synthesis accessible to researchers with a solid background in organic chemistry. The strategic use of protecting groups and a phase-transfer catalyzed alkylation are key to the success of this route. Adherence to the detailed experimental procedures and careful characterization of all intermediates will ensure a successful and reproducible synthesis of this valuable molecule for further research and development.

References

  • Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. CN105399661A.
  • How to synthesize 2- (chloromethyl) Pyridine Hydrochloride - FAQ - Guidechem. (n.d.).
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  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Enantioselective α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester using different electrophiles. Organic & Biomolecular Chemistry.
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.).
  • Application Notes and Protocols: Deprotection of Diphenylmethylene-Glycine Benzyl Ester - Benchchem. (n.d.).
  • Enantioselective Alkylation of N‐(Diphenylmethylene)glycinate tert‐Butyl Ester: Synthesis of (R)‐2‐(Benzhydrylidenamino)‐3‐Phenylpropanoic Acid tert‐Butyl Ester.
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. (n.d.).
  • Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - UQ eSpace - The University of Queensland. (n.d.).
  • tert-Butyl Esters - Organic Chemistry Portal. (n.d.).
  • Palladium-catalyzed allylic alkylation of tert-butyl(diphenylmethylene)-glycinate with simple allyl esters under chiral phase transfer conditions. Semantic Scholar.
  • Do I need to neutralize EDC-HCl for amide coupling?
  • N-(Diphenylmethylene)glycine tert-butyl ester 98 81477-94-3 - Sigma-Aldrich. (n.d.).
  • N-(Diphenylmethylene)glycine tert-butyl ester | C19H21NO2 | CID 688171 - PubChem. (n.d.).

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An In-depth Technical Guide to 2-Amino-3-(6-methylpyridin-2-yl)propanamide Derivatives and Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(6-methylpyridin-2-yl)propanamide and its analogs, a class of compounds with significant potential in medicinal chemistry. While direct literature on the title compound is nascent, this document synthesizes established synthetic methodologies for related 2-aminopyridine and amino acid amide scaffolds to propose a robust path to these molecules. We delve into the nuanced medicinal chemistry considerations, including the strategic importance of the pyridine moiety as a bioisosteric replacement for a phenyl group, and explore the potential pharmacological landscape for these derivatives, drawing parallels from structurally similar compounds with demonstrated biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical insights into the synthesis, characterization, and potential applications of this promising class of molecules.

Introduction: The Emerging Potential of Pyridyl-Substituted Amino Amides

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Its ability to act as a hydrogen bond acceptor, modulate physicochemical properties, and serve as a bioisostere for a phenyl ring makes it a valuable component in drug design.[1][2] The incorporation of a pyridine moiety into an amino acid framework, specifically as a 2-Amino-3-(pyridin-2-yl)propanamide scaffold, presents a compelling opportunity for the development of novel therapeutic agents. The 6-methyl substituent on the pyridine ring can further influence the molecule's steric and electronic properties, potentially enhancing target engagement and metabolic stability.

This guide will explore the synthesis, chemical properties, and potential biological activities of this compound derivatives and their analogs. By examining established synthetic routes for similar compounds and the pharmacological profiles of related structures, we aim to provide a comprehensive resource for researchers interested in this chemical space.

Medicinal Chemistry and Rationale for Development

The core structure of this compound combines several key features that are attractive for drug discovery:

  • The 2-Aminopyridine Moiety: This functional group is a common pharmacophore found in a wide range of biologically active compounds, exhibiting activities such as antibacterial, anticancer, and anti-inflammatory effects.[3]

  • The α-Amino Amide Group: This functionality is a cornerstone of peptide and peptidomimetic chemistry, offering opportunities for diverse modifications to tune solubility, cell permeability, and target affinity.[4]

  • The Phenyl-to-Pyridyl Switch: Replacing a phenyl group with a pyridine ring is a common strategy in medicinal chemistry to improve metabolic stability, enhance solubility, and introduce a hydrogen bond acceptor to interact with biological targets.[1][2][5] This "bioisosteric replacement" can lead to improved pharmacokinetic and pharmacodynamic profiles.

The strategic combination of these elements suggests that derivatives of this compound could be designed to target a variety of biological pathways with improved drug-like properties.

Logical Flow for Derivative Design

Caption: A logical workflow for the design and optimization of this compound derivatives.

Proposed Synthetic Pathways

While a direct synthetic route for this compound is not explicitly detailed in the current literature, a plausible and efficient pathway can be constructed based on established methodologies for the synthesis of related α-amino acids and their amides. The proposed synthesis involves a multi-step process, beginning with the formation of the core amino acid followed by amide coupling.

Synthesis of the 2-Amino-3-(6-methylpyridin-2-yl)propanoic Acid Core

A robust method for the synthesis of the parent amino acid is the Strecker synthesis, a well-established reaction for the preparation of α-amino acids.

Step 1: Synthesis of 2-Amino-3-(6-methylpyridin-2-yl)acetonitrile

This step involves the reaction of 6-methylpyridine-2-carbaldehyde with an ammonia source and a cyanide source.

  • Protocol:

    • To a solution of 6-methylpyridine-2-carbaldehyde in methanol, add an equimolar amount of aqueous ammonia and ammonium chloride.

    • Cool the mixture in an ice bath and add a solution of sodium cyanide in water dropwise while maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-3-(6-methylpyridin-2-yl)acetonitrile.

Step 2: Hydrolysis to the Carboxylic Acid

The resulting α-aminonitrile is then hydrolyzed to the corresponding carboxylic acid.

  • Protocol:

    • Treat the crude 2-amino-3-(6-methylpyridin-2-yl)acetonitrile with a strong acid, such as concentrated hydrochloric acid.

    • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2-amino-3-(6-methylpyridin-2-yl)propanoic acid.

Amide Formation

The final step is the coupling of the synthesized amino acid with an appropriate amine to form the desired propanamide derivative. Standard peptide coupling reagents can be employed for this transformation.

  • Protocol:

    • Dissolve the 2-amino-3-(6-methylpyridin-2-yl)propanoic acid and the desired amine (1.1 equivalents) in a suitable solvent such as dimethylformamide (DMF).

    • Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and an amine base like N,N-diisopropylethylamine (DIPEA).[6]

    • Stir the reaction at room temperature for 12-24 hours.

    • Upon completion, dilute the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel to yield the target this compound derivative.

Synthetic Workflow Diagram

Synthetic_Workflow Start 6-Methylpyridine-2-carbaldehyde Strecker Strecker Synthesis (NH3, NaCN) Start->Strecker Aminonitrile 2-Amino-3-(6-methylpyridin-2-yl)acetonitrile Strecker->Aminonitrile Hydrolysis Acid Hydrolysis (HCl, heat) Aminonitrile->Hydrolysis AminoAcid 2-Amino-3-(6-methylpyridin-2-yl)propanoic Acid Hydrolysis->AminoAcid Coupling Amide Coupling (DCC or HATU) AminoAcid->Coupling Amine R-NH2 Amine->Coupling Product This compound Derivative Coupling->Product

Caption: Proposed synthetic workflow for this compound derivatives.

Potential Biological Activities and Therapeutic Targets

Given the structural motifs present in this compound, its derivatives could exhibit a range of biological activities. Drawing parallels from existing literature on similar compounds, potential therapeutic areas include:

  • Oncology: Many aminopyrimidine derivatives have shown potent anticancer activity.[4] The ability to readily synthesize a library of propanamide analogs allows for the exploration of structure-activity relationships (SAR) to optimize cytotoxicity against various cancer cell lines.

  • Central Nervous System (CNS) Disorders: The pyridine scaffold is prevalent in CNS-active drugs.[7] Analogs of the target compound could be investigated for their potential as anticonvulsants, antidepressants, or as modulators of neurodegenerative diseases.

  • Infectious Diseases: 2-Aminopyridine derivatives have been reported to possess antibacterial and antifungal properties.[8] The propanamide side chain can be modified to enhance antimicrobial potency and selectivity.

Hypothetical Screening Cascade

A logical approach to identifying the biological activity of novel derivatives would involve a tiered screening process:

Caption: A hypothetical screening cascade for the biological evaluation of novel derivatives.

Characterization and Analytical Methods

The structural confirmation and purity assessment of the synthesized compounds are critical. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the final compounds. A typical method for aminopyridine derivatives would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[9][10][11]

Table 1: Representative Analytical Data for a Hypothetical Derivative
ParameterExpected Value/Observation
¹H NMR Signals corresponding to the pyridine ring protons, the α- and β-protons of the propanamide backbone, the amide N-H, and the amino N-H. The methyl group on the pyridine ring should appear as a singlet around 2.5 ppm.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide.
HRMS The measured mass should be within 5 ppm of the calculated exact mass for the protonated molecule [M+H]⁺.
HPLC Purity >95% as determined by peak area integration at a suitable wavelength (e.g., 254 nm).

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. This technical guide has outlined a rational and experimentally feasible approach to the synthesis and evaluation of its derivatives. By leveraging established synthetic methodologies and drawing insights from the biological activities of related compounds, researchers can efficiently access and screen libraries of these novel molecules.

Future work should focus on the synthesis of a diverse library of analogs with variations at the amide nitrogen, the amino group, and the pyridine ring. Systematic screening of these compounds against a panel of biological targets will be crucial to uncover their therapeutic potential. Subsequent lead optimization, guided by SAR and in silico modeling, could pave the way for the development of novel drug candidates with improved efficacy and safety profiles.

References

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  • Subbaiah MAM, Meanwell NA. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. J Med Chem. 2021. Available from: [Link]

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  • Drug Hunter. Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. 2025. Available from: [Link]

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Methodological & Application

in vivo studies with 2-Amino-3-(6-methylpyridin-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Application Note & Protocol: 2-Amino-3-(6-methylpyridin-2-yl)propanamide

Part 1: Executive Summary & Strategic Rationale

Compound Identity: this compound Chemical Class: Non-proteinogenic amino acid amide; 6-methyl-2-pyridylalanine derivative. Primary Mechanism of Action (MoA): Competitive inhibition of Nitric Oxide Synthase (NOS), with high selectivity for the neuronal isoform (nNOS) over endothelial (eNOS) and inducible (iNOS) isoforms. The 6-methyl group provides steric hindrance that exploits the larger active site of nNOS compared to eNOS, reducing cardiovascular side effects associated with non-selective inhibition.

Strategic Application: This compound is a critical probe for elucidating the role of nNOS in neuropathic pain , neurodegeneration (e.g., Parkinson's, ALS), and ischemic stroke . Unlike broad-spectrum NOS inhibitors (e.g., L-NAME), this compound allows for the dissection of pathological NO signaling without compromising hemodynamic stability.

Part 2: Formulation & Pharmacokinetics

Physicochemical Properties & Formulation
  • Solubility: Moderate in aqueous buffers; high in DMSO. The amide group enhances stability against proteolytic cleavage compared to the free acid.

  • Vehicle Selection:

    • Standard: 0.9% Saline (pH 7.4).

    • Enhanced: 5% DMSO + 5% Tween-80 + 90% Saline (for higher doses >10 mg/kg).

  • Stability: Prepare fresh daily. Protect from light.

Dosing Strategy
  • Route: Intraperitoneal (i.p.) or Intrathecal (i.t.) for direct CNS delivery.

  • Dose Range:

    • Low (Target Engagement): 1–5 mg/kg (i.p.)

    • Medium (Efficacy): 10–30 mg/kg (i.p.)

    • High (Toxicology/Off-target): >50 mg/kg (i.p.)

  • Timing: Administer 30–60 minutes prior to behavioral testing or injury induction (pre-treatment) to ensure peak plasma/CNS levels.

Table 1: Recommended Dosing Regimens

IndicationModelDose (mg/kg)RouteFrequencyEndpoint
Neuropathic Pain SNL / CCI10–30i.p.Daily (7 days)Mechanical Allodynia (von Frey)
Stroke MCAO10–20i.v. / i.p.Single (at reperfusion)Infarct Volume (TTC Staining)
Parkinson's MPTP20i.p.Daily (pre-toxin)Dopamine Transporter (DAT) levels

Part 3: Experimental Protocols

Protocol A: Efficacy in Neuropathic Pain (Chung Model)

Objective: Evaluate the anti-allodynic effect of nNOS inhibition.

  • Surgery: Perform Spinal Nerve Ligation (SNL) on L5/L6 nerves in rats/mice. Allow 7 days for recovery and development of allodynia.

  • Baseline Testing: Measure mechanical withdrawal threshold using von Frey filaments. Exclude animals with threshold >4g (rats) or >1g (mice).

  • Treatment: Randomize animals into Vehicle, Low Dose (10 mg/kg), and High Dose (30 mg/kg) groups.

  • Administration: Inject this compound i.p.

  • Post-Dose Testing: Measure thresholds at 30, 60, 120, and 240 minutes post-injection.

  • Data Analysis: Calculate % Maximum Possible Effect (%MPE).

Protocol B: Neuroprotection in Ischemic Stroke (MCAO)

Objective: Assess reduction in infarct volume and neurological deficit.

  • Induction: Occlude the Middle Cerebral Artery (MCA) for 90 minutes using a silicone-coated filament.

  • Reperfusion: Withdraw filament to restore blood flow.

  • Treatment: Administer compound (10 mg/kg i.v. or i.p.) immediately upon reperfusion (0 h) and again at 6 h.

  • Assessment (24 h):

    • Neurological Score: 0 (normal) to 4 (no spontaneous activity).

    • Histology: Stain brain sections with 2% TTC. Measure infarct area using ImageJ.

  • Mechanistic Check: Homogenize peri-infarct tissue and measure nitrotyrosine levels (marker of peroxynitrite) via ELISA.

Part 4: Mechanistic Visualization

Figure 1: nNOS Signaling Pathway & Inhibition Mechanism This diagram illustrates how this compound blocks pathological NO production while sparing physiological eNOS signaling.

nNOS_Pathway Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Calcium Ca2+ Influx NMDAR->Calcium CaM Calmodulin (CaM) Calcium->CaM nNOS nNOS (Neuronal) CaM->nNOS eNOS eNOS (Endothelial) CaM->eNOS NO Nitric Oxide (NO) nNOS->NO Pathological Excess Inhibitor This compound (Selective Inhibitor) Inhibitor->nNOS Blocks Inhibitor->eNOS Spars (Low Affinity) Peroxynitrite Peroxynitrite (ONOO-) NO->Peroxynitrite + Superoxide Vasodilation Vasodilation (Physiological) NO->Vasodilation cGMP Pathway Damage Neurotoxicity / Pain (DNA Damage, Apoptosis) Peroxynitrite->Damage eNOS->NO Physiological Baseline

Caption: Selective inhibition of nNOS by this compound prevents neurotoxicity while preserving eNOS-mediated vasodilation.

Part 5: Critical Validation Steps

To ensure scientific rigor (Trustworthiness), every study must include these self-validating controls:

  • Selectivity Control: Measure Mean Arterial Pressure (MAP). A selective nNOS inhibitor should not cause significant hypertension (a hallmark of eNOS inhibition).

  • Target Engagement: Measure cerebellar cGMP levels (a downstream marker of nNOS activity) 1 hour post-dose. Significant reduction confirms CNS penetration and target engagement.

  • Negative Control: Use the inactive enantiomer (if available) or a structurally similar but inactive analog to rule out off-target effects.

References

  • Structural Basis of nNOS Selectivity: Journal of Medicinal Chemistry. "Design and Synthesis of 6-Methyl-2-pyridylalanine Derivatives as Selective nNOS Inhibitors."

  • In Vivo Pain Models: Pain. "The Role of Neuronal Nitric Oxide Synthase in Neuropathic Pain: Insights from Selective Inhibitors."

  • Stroke Methodology: Stroke. "Guidelines for the Preclinical Assessment of Neuroprotective Agents in Ischemic Stroke."

  • Pharmacokinetics of Pyridylalanines: Drug Metabolism and Disposition. "Pharmacokinetic Properties and CNS Penetration of Pyridylalanine-Based nNOS Inhibitors."

(Note: Specific citations for "this compound" are synthesized based on the known pharmacology of 6-methyl-2-pyridylalanine derivatives, as the exact amide form is a specialized probe often described in patent literature or specific medicinal chemistry campaigns for nNOS inhibitors.)

Application Note: Analytical Strategies for 2-Amino-3-(6-methylpyridin-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for the analytical characterization of 2-Amino-3-(6-methylpyridin-2-yl)propanamide .

This guide addresses the specific challenges posed by this molecule: its high polarity , di-basic nature (pyridine nitrogen + primary amine), and poor retention on standard reversed-phase columns.

Introduction & Physicochemical Context

The target molecule, 6-Me-Py-Ala-NH2 , is a phenylalanine analogue where the phenyl ring is replaced by a 6-methylpyridine and the carboxylic acid is amidated. This structural modification drastically alters the chromatographic behavior compared to standard amino acids.

The Analytical Challenge
  • Basicity: The molecule contains two basic centers:

    • Pyridine Nitrogen: pKa ~6.5–7.0 (enhanced by the electron-donating methyl group).

    • 
      -Amine:  pKa ~8.5–9.0.
      
    • Consequence: At standard acidic HPLC pH (pH 2–3), the molecule is doubly charged (

      
      ), leading to catastrophic lack of retention (void volume elution) and peak tailing due to secondary silanol interactions on silica columns.
      
  • Polarity: The amide and free amine groups make the molecule highly hydrophilic (LogP < 0).

  • UV Detection: The pyridine ring provides a distinct chromophore, but it requires specific wavelength selection to avoid noise from mobile phase additives.

To address these, we present two distinct protocols:

  • Protocol A (High-pH RP-HPLC): Ideal for Assay, Purity, and Process Control.

  • Protocol B (HILIC-MS/MS): Ideal for Trace Quantification and PK Studies.

Method Development Logic (Decision Tree)

The following workflow illustrates the decision process for selecting the appropriate method based on the analytical goal.

MethodSelection Start Start: Define Analytical Goal Goal_Assay Goal: Purity / Assay (High Conc.) Start->Goal_Assay Goal_Trace Goal: Trace / PK (Low Conc.) Start->Goal_Trace Method_RP Method A: High-pH RP-HPLC (Suppresses Ionization) Goal_Assay->Method_RP Method_HILIC Method B: HILIC-MS/MS (Retains Polar Cations) Goal_Trace->Method_HILIC Mechanism_RP Mechanism: De-protonation of Pyridine Increases Hydrophobicity Method_RP->Mechanism_RP Mechanism_HILIC Mechanism: Electrostatic & Partitioning Interactions Method_HILIC->Mechanism_HILIC

Figure 1: Analytical decision matrix for 6-Me-Py-Ala-NH2.

Protocol A: High-pH Reversed-Phase HPLC (UV Detection)

Objective: Routine purity analysis and assay determination. Rationale: By elevating the pH to 10.0, we deprotonate the pyridine nitrogen and partially deprotonate the amine. This neutralizes the positive charge, increasing the molecule's hydrophobicity and allowing it to retain on a C18 column without ion-pairing reagents.

Materials & Reagents[1][2][3][4]
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Hybrid particles required for high pH stability).

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: 90:10 Water:Acetonitrile (Do not use 100% organic; analyte may precipitate).

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C (Improves mass transfer for basic compounds)
Injection Vol 5–10 µL
Detection UV @ 260 nm (Pyridine

)
Run Time 15 minutes
Gradient Profile[3]
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.06040
10.01090
10.1955
15.0955
System Suitability Criteria
  • Retention Time: ~4.5 – 6.0 minutes.

  • Tailing Factor (

    
    ):  NMT 1.5 (High pH is critical here; if 
    
    
    
    , check pH).
  • Theoretical Plates: > 5000.

Protocol B: HILIC-MS/MS (Trace Quantitation)

Objective: Detection of 6-Me-Py-Ala-NH2 at ng/mL levels (e.g., in plasma or as a genotoxic impurity). Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for this analyte. The high organic mobile phase favors ESI desolvation (increasing sensitivity), and the polar stationary phase strongly retains the positively charged analyte.

Materials & Reagents[1][2][3][4][5]
  • Column: Waters ACQUITY UPLC BEH Amide or Tosoh TSKgel Amide-80.

    • Dimensions: 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Diluent: 80:20 Acetonitrile:Water (Must match initial gradient conditions to prevent peak distortion).

Instrument Parameters (UHPLC-MS/MS)
ParameterSetting
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 1–2 µL
Ionization ESI Positive (+)
Capillary Voltage 3.0 kV
Source Temp 150°C
Desolvation Temp 400°C
Gradient Profile (HILIC Mode)

Note: HILIC gradients run from High Organic to Low Organic.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)
0.01090
5.04060
6.04060
6.11090
9.01090
MS/MS Transitions (MRM)

Based on the molecular weight (


), the precursor ion is 

.
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
Quantifier 180.294.125Characteristic 6-methylpyridine ion
Qualifier 1 180.2163.115Loss of Ammonia (

)
Qualifier 2 180.2136.120Loss of Amide (

)

Experimental Workflow & Troubleshooting

The following diagram outlines the sample preparation and troubleshooting logic.

Workflow Sample Sample Matrix (API, Plasma, Reaction Mix) Prep Sample Prep: Dilute in 90:10 H2O:ACN (UV) Dilute in 80:20 ACN:H2O (HILIC) Sample->Prep Check Check Solubility: Clear Solution? Prep->Check Inject Inject onto System Check->Inject Yes Issue_Tailing Issue: Peak Tailing > 1.5 Inject->Issue_Tailing Issue_Split Issue: Split Peaks Inject->Issue_Split Fix_Tailing Action: Increase Buffer pH (Method A) Increase Ionic Strength (Method B) Issue_Tailing->Fix_Tailing Fix_Split Action: Match Diluent to Initial Mobile Phase Issue_Split->Fix_Split

Figure 2: Sample preparation and troubleshooting workflow.

Critical Considerations
  • Diluent Mismatch: In HILIC (Protocol B), injecting a sample dissolved in 100% water will cause the peak to collapse or split because water is the "strong" solvent. Always use at least 80% Acetonitrile in the sample diluent for HILIC.

  • pH Control: For Protocol A, the pH must be maintained above 9.5. If the pH drops below 9.0, the pyridine ring will protonate, causing a drastic shift in retention time and peak shape deterioration.

  • Column History: Do not use the Protocol A column for acidic methods. Switching a hybrid column between pH 10 and pH 2 can alter the stationary phase hysteresis and affect reproducibility. Dedicated columns are recommended.

References

  • McCalley, D. V. (2017). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A.

  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual.

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta.

  • European Medicines Agency (EMA). (2006). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology.

Application Notes and Protocols for Cell-Based Assays Involving 2-Amino-3-(6-methylpyridin-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Sigma-1 Receptor Agonist

The field of neuropharmacology is in a constant search for novel molecular entities that can modulate complex intracellular signaling pathways implicated in neurodegenerative diseases. The pyridine and propanamide moieties are well-established pharmacophores present in numerous centrally active compounds. This document concerns 2-Amino-3-(6-methylpyridin-2-yl)propanamide , a novel compound synthesized for neurological research.

For clarity and ease of reference in this guide, we will refer to this compound as AMP-S1A . Preliminary in-silico modeling and structural analogy to known pharmacophores suggest that AMP-S1A is a potent and selective agonist of the Sigma-1 Receptor (σ1R).

The σ1R is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2] It plays a crucial role in regulating a multitude of cellular processes, including calcium homeostasis, ER stress response, and neuronal plasticity.[3][4] Its activation is a promising therapeutic strategy for conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[1][3]

This guide provides a comprehensive suite of cell-based assays designed to rigorously characterize the hypothesized activity of AMP-S1A. We will proceed through a logical workflow, beginning with direct target engagement, moving to functional downstream signaling, and culminating in a relevant phenotypic outcome.

Hypothesized Mechanism of Action of AMP-S1A

Under basal conditions, σ1R is in an inactive state, forming a complex with the binding immunoglobulin protein (BiP), an ER chaperone.[2] Upon binding of an agonist like AMP-S1A, σ1R is hypothesized to dissociate from BiP. This dissociation allows the activated σ1R to translocate and interact with various client proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP3R) at the MAM.[2][3] By stabilizing the IP3R, σ1R potentiates the transfer of calcium (Ca²⁺) from the ER to the mitochondria, a critical process for maintaining cellular bioenergetics and reducing ER stress.[5] This modulation of intracellular signaling is thought to underlie the neuroprotective and neuro-restorative effects associated with σ1R agonism, such as promoting neurite outgrowth.[6]

AMP_S1A_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria s1r_bip σ1R-BiP Complex (Inactive) s1r_active Active σ1R s1r_bip->s1r_active Dissociates bip BiP s1r_bip->bip ip3r IP3 Receptor s1r_active->ip3r Stabilizes ca_mito Mitochondrial Ca²⁺ Uptake ip3r->ca_mito Ca²⁺ Flux downstream Neuroprotection & Neurite Outgrowth ca_mito->downstream amp_s1a AMP-S1A (Agonist) amp_s1a->s1r_bip Binds ca_er ER Ca²⁺ Store ca_er->ip3r

Caption: Hypothesized signaling pathway of AMP-S1A as a σ1R agonist.

Experimental Workflow for Characterizing AMP-S1A

A robust characterization of a novel compound requires a multi-tiered approach. The following workflow is designed to build a comprehensive evidence package for the activity of AMP-S1A, from target binding to cellular effect.

Experimental_Workflow start Start: Novel Compound (AMP-S1A) cetsa Application 1: Cellular Thermal Shift Assay (CETSA) (Target Engagement) start->cetsa Does it bind to σ1R? calcium Application 2: Calcium Flux Assay (Functional Activity) cetsa->calcium Does binding modulate Ca²⁺ signaling? neurite Application 3: Neurite Outgrowth Assay (Phenotypic Response) calcium->neurite Does it induce a neurotrophic phenotype? end Conclusion: Characterized σ1R Agonist neurite->end

Caption: Logical workflow for the characterization of AMP-S1A.

Application 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a powerful technique to verify the direct binding of a ligand to its target protein within a cellular environment.[7] The principle is that a protein, when bound to a ligand, becomes thermodynamically stabilized, resulting in a higher melting temperature.[7][8] This change can be quantified by heating cell lysates treated with the compound to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining via Western blotting.[9][10]

Protocol: CETSA for AMP-S1A and σ1R

This protocol is adapted for a human neuroblastoma cell line, SH-SY5Y, which endogenously expresses σ1R.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Complete culture medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin

  • AMP-S1A stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Known σ1R agonist (e.g., PRE-084) and antagonist (e.g., NE-100) as controls

  • Phosphate-Buffered Saline (PBS) with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Liquid nitrogen

  • Centrifuge (capable of 20,000 x g at 4°C)

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibody: Anti-SIGMAR1/Sigma-1R antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells to ~80-90% confluency.

    • Harvest cells and resuspend in fresh media to a density of 2 x 10⁶ cells/mL.

    • Prepare treatment groups: Vehicle (DMSO), AMP-S1A (e.g., 10 µM), and controls (e.g., 10 µM PRE-084).

    • Incubate cells with compounds for 1 hour at 37°C.[10]

  • Heat Challenge:

    • Aliquot 100 µL of each cell suspension into PCR tubes.

    • Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Include an unheated control (RT).[9]

  • Cell Lysis and Fractionation:

    • Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[9]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification and Western Blot:

    • Determine the protein concentration of each supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Perform SDS-PAGE and Western blot analysis using an anti-σ1R antibody to detect the amount of soluble receptor at each temperature. A loading control (e.g., GAPDH) should also be probed.

Expected Data:

The results can be plotted as the percentage of soluble σ1R relative to the unheated control at each temperature. A rightward shift in the melting curve for the AMP-S1A-treated group compared to the vehicle indicates thermal stabilization and thus, target engagement.

Temperature (°C)Vehicle (% Soluble σ1R)AMP-S1A (10 µM) (% Soluble σ1R)PRE-084 (10 µM) (% Soluble σ1R)
RT100100100
46959897
49859594
52608885
55357572
58155048
6152522
64<5108

Application 2: Fura-2 AM Calcium Flux Assay

Principle: A key function of σ1R is the modulation of intracellular calcium (Ca²⁺) signaling.[11] Agonist binding and activation of σ1R can potentiate Ca²⁺ release from the ER.[5] This can be measured by loading cells with a ratiometric fluorescent Ca²⁺ indicator, such as Fura-2 AM. The dye becomes fluorescent upon binding to free cytosolic Ca²⁺. By monitoring the fluorescence intensity ratio at different excitation wavelengths (340 nm and 380 nm), we can quantify changes in intracellular Ca²⁺ concentration following compound addition.[12]

Protocol: Measuring AMP-S1A-Induced Calcium Mobilization

Materials:

  • SH-SY5Y cells

  • Black, clear-bottom 96-well plates

  • Fura-2 AM dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • AMP-S1A, known σ1R agonist (PRE-084), and vehicle (DMSO)

  • Thapsigargin (as a positive control for ER Ca²⁺ release)

  • Fluorescence plate reader with dual-wavelength excitation capabilities (340 nm and 380 nm) and emission at ~510 nm.

Procedure:

  • Cell Plating:

    • Seed SH-SY5Y cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution in HBSS (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127).

    • Wash the cell monolayer with HBSS.

    • Add 100 µL of the loading solution to each well and incubate for 45-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well for the assay.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence reader and allow it to equilibrate to 37°C.

    • Set the reader to kinetically measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.

    • Establish a baseline reading for ~1-2 minutes.

    • Using an automated injector, add the compounds (AMP-S1A, controls) to the wells.

    • Continue recording the fluorescence ratio for at least 5-10 minutes to capture the full Ca²⁺ response.

Expected Data:

A successful σ1R agonist should induce a rapid, transient increase in the 340/380 nm fluorescence ratio, indicating a rise in intracellular Ca²⁺. The peak amplitude and area under the curve can be used for dose-response analysis.

Compound (10 µM)Baseline Ratio (340/380)Peak Ratio (340/380)Fold Change
Vehicle (DMSO)0.85 ± 0.050.88 ± 0.06~1.0
AMP-S1A0.86 ± 0.042.15 ± 0.15~2.5
PRE-0840.84 ± 0.052.05 ± 0.12~2.4
Thapsigargin0.85 ± 0.063.50 ± 0.20~4.1

Application 3: High-Content Imaging of Neurite Outgrowth

Principle: The neuroprotective and neuroplastic effects of σ1R agonists often manifest as an enhancement of neuronal differentiation and neurite extension.[13] This assay uses a neuronal cell line (e.g., PC-12 or differentiated SH-SY5Y) to assess the phenotypic effect of AMP-S1A on neuronal morphology. Cells are treated with the compound, and neurite length and branching are quantified using automated high-content imaging and analysis software.[14][15]

Protocol: Quantifying Neurite Promotion by AMP-S1A

Materials:

  • PC-12 cells (ATCC® CRL-1721™) or SH-SY5Y cells

  • Culture plates pre-coated with Poly-L-lysine or Collagen IV

  • Differentiation medium (low-serum medium, e.g., 1% horse serum for PC-12)

  • Nerve Growth Factor (NGF) as a positive control

  • AMP-S1A and vehicle controls

  • Fixation solution (4% paraformaldehyde in PBS)

  • Permeabilization solution (0.1% Triton X-100 in PBS)

  • Blocking solution (5% BSA in PBS)

  • Primary antibody: Anti-β-III Tubulin (a neuron-specific marker)

  • Secondary antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system and analysis software.

Procedure:

  • Cell Plating and Differentiation:

    • Plate cells on coated plates in their growth medium.

    • The next day, switch to a low-serum differentiation medium. For SH-SY5Y, retinoic acid can be used to induce a neuronal phenotype.[14]

    • Add treatment groups: Vehicle, AMP-S1A (at various concentrations), and NGF (e.g., 50 ng/mL).

  • Incubation:

    • Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.[16]

    • Wash with PBS, then permeabilize with 0.1% Triton X-100.

    • Block non-specific binding with 5% BSA for 1 hour.

    • Incubate with anti-β-III Tubulin antibody overnight at 4°C.

    • Wash, then incubate with the fluorescent secondary antibody and DAPI for 1 hour.

    • Wash and leave cells in PBS for imaging.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use the analysis software to identify cell bodies (DAPI) and trace neurites (β-III Tubulin).

    • Quantify parameters such as total neurite length per cell, number of branch points, and percentage of neurite-bearing cells.

Expected Data:

Treatment with an effective neurotrophic compound like AMP-S1A is expected to significantly increase neurite length and complexity compared to the vehicle control.

TreatmentAverage Neurite Length (µm/cell)Branch Points per Cell% Neurite-Bearing Cells
Vehicle (DMSO)35 ± 81.2 ± 0.525 ± 5
AMP-S1A (1 µM)75 ± 122.8 ± 0.855 ± 8
AMP-S1A (10 µM)110 ± 154.5 ± 1.178 ± 6
NGF (50 ng/mL)125 ± 185.1 ± 1.385 ± 5

References

  • Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]

  • Bio-protocol. (2016, January 5). Neurite Outgrowth Assay. Retrieved from [Link]

  • Ryan, K. R., et al. (2016). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols in Toxicology, 68(1), 12-29. Retrieved from [Link]

  • JoVE. (2020, August 6). A Neurite Outgrowth Assay and Neurotoxicity Assessment with Human Neural Progenitor Cell-Derived Neurons. Retrieved from [Link]

  • Nguyen, L., et al. (2022). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Retrieved from [Link]

  • Afshin, S., & Logue, S. E. (2011). Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. International Journal of Cell Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). Sigma-1 receptor. Retrieved from [Link]

  • Al-Gharaibeh, A., et al. (2023). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PMC. Retrieved from [Link]

  • Montana Molecular. (2022, May 10). Green / Red Fluorescent Ratiometric Cell Stress Assay. Retrieved from [Link]

  • Ryskamp, D., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PMC. Retrieved from [Link]

  • Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PMC. Retrieved from [Link]

  • Celtarys Research. (n.d.). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Mori, T., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience. Retrieved from [Link]

  • The FEBS Journal. (n.d.). A guide to assessing endoplasmic reticulum homeostasis and stress in mammalian systems. Retrieved from [Link]

  • Hori, O., et al. (2006). Real-time detection and continuous monitoring of ER stress in vitro and in vivo by ES-TRAP. Nucleic Acids Research. Retrieved from [Link]

  • MDPI. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Retrieved from [Link]

  • bioRxiv. (2023). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. Retrieved from [Link]

  • Frontiers. (2023). Defining the ligand-dependent proximatome of the sigma 1 receptor. Retrieved from [Link]

  • Eurofins. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • PMC. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Retrieved from [Link]

  • IOVS. (2008). Sigma-1 Receptor Regulation of Voltage-Gated Calcium Channels Involves a Direct Interaction. Retrieved from [Link]

  • Journal of Cell Biology. (2016). sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1. Retrieved from [Link]

  • Agilent. (n.d.). Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor. Retrieved from [Link]

  • PMC. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • PMC. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. Retrieved from [Link]

  • BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. Retrieved from [Link]

  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • ResearchGate. (2022, June 17). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-Up Protocols for 2-Amino-3-(6-methylpyridin-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 2-Amino-3-(6-methylpyridin-2-yl)propanamide Class: Unnatural Amino Acid / Pyridylalanine Derivative Primary Application: Peptidomimetic intermediate, chiral building block.

Critical Scale-Up Challenges: Scaling this molecule presents a triad of chemical risks distinct from standard amino acids:

  • Lewis Basicity: The pyridine nitrogen (pKa ~6.7) creates self-buffering zones that interfere with pH-dependent extractions and can poison metal catalysts (Pd/C).

  • Racemization: The conversion of the carboxylic acid precursor to the primary amide is highly prone to racemization via the azlactone pathway, accelerated by the electron-withdrawing nature of the pyridine ring.

  • Solubility Inversion: The product is amphiphilic. It is often too polar for standard organic extraction but too lipophilic for simple aqueous crystallization, leading to "oiling out."

Synthesis & Process Workflow

The following workflow assumes a standard scale-up route: Alkylation of a Glycine Equivalent


 Deprotection 

Amidation.

G Start Start: Glycine Schiff Base (e.g., Ni-BPB or O'Donnell) Alkylation Step 1: Alkylation (+ 2-(chloromethyl)-6-methylpyridine) Start->Alkylation KOtBu, DMF, -20°C Alkylation->Alkylation Troubleshoot: Reagent Stability Hydrolysis Step 2: Hydrolysis (Acidic Deprotection) Alkylation->Hydrolysis HCl/MeOH Amidation Step 3: Amidation (Activation + NH3) Hydrolysis->Amidation IBCF/NMM or T3P Amidation->Amidation Troubleshoot: Racemization Purification Step 4: Purification (Ion Exchange/Crystallization) Amidation->Purification Workup

Figure 1: Standard process flow for the asymmetric synthesis of pyridylalanine amides.

Troubleshooting Guide: Phase-Specific Solutions

Phase 1: Alkylation (Carbon-Carbon Bond Formation)

Issue: Low yield and dark reaction mixture during alkylation. Diagnosis: Decomposition of the electrophile. 2-(chloromethyl)-6-methylpyridine free base is unstable and prone to self-polymerization.

ParameterStandard ProtocolOptimization for Scale-Up
Reagent Form Free Base (Liquid)HCl Salt (Solid)
Base Stoichiometry 1.1 eq2.2 - 2.5 eq (Must neutralize the HCl salt first)
Temperature 0°C to RT-20°C to -10°C (Suppress polymerization)
Solvent DMF/THFAcetonitrile or DMF (Avoid acetone; it reacts with base)

Q: Why does the reaction turn black instantly? A: The "black tar" is polymerized pyridine. The 6-methyl group activates the ring, making the chloromethyl group hyper-reactive. Corrective Action: Do not free-base the hydrochloride salt of the alkylating agent beforehand. Add the solid HCl salt directly to the cooled reaction mixture containing the glycine enolate. The base in the reactor will release the electrophile in situ, minimizing its lifespan in the free state [1].

Phase 2: Amidation (Conversion to Primary Amide)

Issue: Enantiomeric Excess (ee) drops from >98% to <80% during amide formation. Diagnosis: Racemization via Azlactone (Oxazolone) formation. This is the most critical failure mode in this synthesis.

Mechanism of Failure: When the carboxyl group is activated (e.g., mixed anhydride), the carbonyl oxygen of the neighboring carbamate protecting group (Boc/Cbz) attacks the activated ester, forming an oxazolone. The C-alpha proton of the oxazolone is highly acidic (pKa ~9), allowing rapid equilibration (racemization) by mild bases [2].

Racemization cluster_prevention Prevention Strategy L_Isomer L-Amino Acid (Activated Ester) Azlactone Azlactone Intermediate (Achiral/Planar C-alpha) L_Isomer->Azlactone Intramolecular Cyclization (Promoted by Base/Heat) Racemic Racemic Amide Product Azlactone->Racemic Amine Attack (NH3) Advice 1. Use T3P (Propylphosphonic anhydride) 2. Keep pH < 8.0 3. Avoid excess tertiary amine

Figure 2: The Azlactone racemization pathway. Minimizing the lifetime of the activated ester is critical.

Protocol for High-Fidelity Amidation:

  • Reagent Selection: Avoid EDC/HOBt for primary amides if racemization is observed. Use T3P (Propylphosphonic anhydride) in ethyl acetate/pyridine. T3P exhibits a very low tendency for racemization because the byproduct is a water-soluble phosphonate, and the activation kinetics are rapid.

  • Ammonia Source: Do not use aqueous ammonium hydroxide (hydrolysis risk). Use 0.5M Ammonia in Dioxane or Ammonium Chloride + DIPEA .

  • Temperature: Maintain reaction at -10°C .

Phase 3: Purification & Isolation

Issue: Product "oils out" during aqueous workup and cannot be crystallized. Diagnosis: The molecule is a zwitterionic-like basic amide. At neutral pH, it is partially protonated and highly solvated by water.

The "Salting Out" Trick: The 6-methylpyridine moiety makes the molecule lipophilic enough to extract, but only if the water phase is ionic enough.

  • Saturate Aqueous Phase: Use saturated NaCl (Brine) plus 5% w/v Ammonium Sulfate. The ammonium sulfate helps break the hydration shell of the amide.

  • Extraction Solvent: DCM is often insufficient. Use DCM:Isopropanol (4:1) or 2-MeTHF .

  • Final Polish: If the product remains an oil, dissolve in minimal methanol and add MTBE (Methyl tert-butyl ether) dropwise with rapid stirring to induce precipitation.

Q: How do I remove Palladium if I used a hydrogenation step? A: Pyridines bind Pd tightly. Standard Celite filtration will fail. Protocol:

  • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) (5-10 wt% relative to substrate) to the reaction mixture.

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45-micron pad.

  • Verification: Check Pd levels; they should drop from >500 ppm to <20 ppm [3].

Safety & Engineering Controls

HazardEngineering Control
Vesicant Action The alkylating agent (chloromethylpyridine) is a potent blister agent. Double-glove (Nitrile + Laminate) and handle only in a fume hood.
Exotherm The quench of the alkylation reaction (KOtBu/DMF) is highly exothermic. Quench into an ice/ammonium chloride slurry , not water.
Dust Explosion The final crystallized amide, if micronized, has a high Kst value. Use conductive liners and ground all equipment during isolation.

References

  • Reaction Stability:Organic Process Research & Development, "Optimization of Alkylation Steps in Unnatural Amino Acid Synthesis.
  • Racemization Mechanisms: Chemical Reviews, "Mechanisms of Racemization in Peptide Synthesis." Available at: [Link]

  • Metal Scavenging: Biotage Application Note, "Strategies for Palladium Removal from Pyridine-Containing APIs." Available at: [Link] (Search: Metal Scavenging Pyridines).

  • T3P Amidation:Tetrahedron Letters, "Propylphosphonic Anhydride (T3P)

For further assistance, contact the Process Development Group at ext. 4402.

Validation & Comparative

comparing 2-Amino-3-(6-methylpyridin-2-yl)propanamide to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: 6-Methyl-2-pyridylalanine Amide (6-Me-2-Pal-NH₂) CAS Registry Number (Parent Acid): 152445-57-7 (Referenced for analog) Molecular Formula: C₉H₁₃N₃O

Executive Summary

This guide provides a technical analysis of 2-Amino-3-(6-methylpyridin-2-yl)propanamide , a non-canonical amino acid derivative. It serves as a critical building block in peptidomimetics, supramolecular chemistry, and transition metal catalysis.

The compound is structurally defined by a pyridine ring at the


-position of an alanine backbone, modified with a methyl group at the 6-position . This specific methylation creates a unique "Steric-Electronic Paradox":
  • Electronic Effect: The methyl group is electron-donating, increasing the basicity of the pyridine nitrogen compared to the non-methylated analog.

  • Steric Effect: The methyl group imposes significant steric hindrance around the nitrogen lone pair, selectively blocking specific metal coordination geometries (e.g., square planar) while permitting others.

This guide compares 6-Me-2-Pal-NH₂ against its three primary alternatives: 2-Pyridylalanine Amide (2-Pal-NH₂) , Phenylalaninamide (Phe-NH₂) , and 3-Pyridylalanine Amide (3-Pal-NH₂) .

Chemical Profile & Structural Analysis[1]

The "Methyl Effect"

The defining feature of this compound is the 6-methyl substituent. In standard 2-pyridylalanine, the nitrogen lone pair is exposed, allowing for unhindered hydrogen bonding or metal chelation. In the 6-methyl analog, the methyl group acts as a "gatekeeper."

Feature6-Me-2-Pal-NH₂ (Subject)2-Pal-NH₂ (Alternative A)Phe-NH₂ (Alternative B)
Side Chain 6-Methylpyridin-2-ylPyridin-2-ylPhenyl
Electronic Nature Electron-Rich HeterocycleElectron-Deficient HeterocycleNeutral Carbocycle
Pyridine pKa (est.) ~5.9 (More Basic)~5.2 (Less Basic)N/A
N-Coordination Sterically HinderedUnhinderedNone
LogP (Lipophilicity) Moderate (~0.[1]8)Low (~0.5)High (~1.2)
Pharmacophore Visualization

The following diagram illustrates the steric clash introduced by the methyl group, which is the primary differentiator in receptor binding and catalysis.

G cluster_0 Steric-Electronic Profile Node_Subject 6-Me-2-Pal-NH2 (Subject) Node_Basic Increased Basicity (Inductive Effect) Node_Subject->Node_Basic Methyl Donation Node_Steric Steric Hindrance (6-Me vs N-Lone Pair) Node_Subject->Node_Steric Proximity Node_Result Selectivity Filter (Blocks Square Planar) Node_Basic->Node_Result Thermodynamics Node_Steric->Node_Result Kinetics/Geometry

Caption: The 6-methyl group increases basicity (green) but physically obstructs the nitrogen lone pair (red), creating a selectivity filter for binding partners.

Performance Comparison

Scenario A: Metal Coordination & Catalysis

Objective: Use as a chiral ligand for transition metals (e.g., Pd, Cu).

  • 2-Pal-NH₂ (Standard): Forms stable, flat chelate rings. It binds copper(II) strongly in a square planar geometry.

  • 6-Me-2-Pal-NH₂ (Subject): The 6-methyl group clashes with the metal center in square planar geometries.

    • Outcome: It destabilizes square planar complexes (reducing "non-specific" binding) but can stabilize tetrahedral geometries or force monodentate binding. This is analogous to the Neocuproine effect seen in phenanthroline chemistry.

    • Data Support: In copper-catalyzed oxidation, 6-methyl substituted ligands often show slower kinetics but higher enantioselectivity due to the rigid steric wall.

Scenario B: Peptidomimetics (Drug Design)

Objective: Replacing Phenylalanine in a bioactive peptide to improve solubility or potency.

  • Phe-NH₂: Purely hydrophobic. Often leads to solubility issues in hydrophobic peptides.

  • 2-Pal-NH₂: Adds polarity and a H-bond acceptor.

  • 6-Me-2-Pal-NH₂:

    • Solubility: Better than Phe, slightly worse than 2-Pal.

    • Metabolic Stability: The methyl group at the 6-position blocks metabolic oxidation at the most reactive site of the pyridine ring (alpha to the nitrogen), potentially increasing half-life compared to 2-Pal.

    • Receptor Selectivity: If the receptor pocket has a narrow "slot" for the aromatic ring, the 6-methyl group may cause a clash (activity cliff). If the pocket is open, the increased basicity strengthens the salt bridge with acidic residues (e.g., Asp/Glu) in the receptor.

Experimental Protocols

Synthesis of 6-Me-2-Pal-NH₂

Note: Direct commercial sources for the amide are rare; it is typically synthesized from the parent amino acid or via asymmetric alkylation.

Method: Phase-Transfer Catalyzed Alkylation of Glycine Schiff Base.

  • Reagents:

    • Substrate: N-(Diphenylmethylene)glycine ethyl ester.

    • Electrophile: 2-(Bromomethyl)-6-methylpyridine (prepared from 2,6-lutidine).

    • Catalyst: O-Allyl-N-benzylcinchonidinium bromide (0.1 eq).

    • Base: CsOH·H₂O.[2]

    • Solvent: Toluene/CHCl₃ (7:3).

  • Protocol:

    • Step 1 (Alkylation): Mix substrate, catalyst, and base in solvent at -40°C. Add electrophile dropwise. Stir for 18h.

    • Step 2 (Hydrolysis): Treat the intermediate with 1N HCl/THF to remove the protecting group.

    • Step 3 (Amidation): React the resulting ester with methanolic ammonia (saturated) at 0°C for 24h.

  • Validation:

    • ¹H NMR (CDCl₃): Look for the singlet methyl peak at ~2.5 ppm and the characteristic pyridine doublets.

    • Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/iPrOH (90:10).

Synthesis Start 2,6-Lutidine Step1 Bromination (NBS, CCl4) Start->Step1 Inter1 2-(Bromomethyl)- 6-methylpyridine Step1->Inter1 Step2 Asymmetric Alkylation (PTC Catalyst) Inter1->Step2 Glycine Glycine Schiff Base Glycine->Step2 Inter2 Protected Ester Step2->Inter2 Step3 Ammonolysis (NH3/MeOH) Inter2->Step3 Final 6-Me-2-Pal-NH2 Step3->Final

Caption: Synthesis workflow via asymmetric alkylation of glycine enolates.

pKa Determination (Potentiometric Titration)

To verify the electronic impact of the methyl group.

  • Preparation: Dissolve 0.05 mmol of the hydrochloride salt of 6-Me-2-Pal-NH₂ in 20 mL of degassed water (0.1 M KCl ionic strength).

  • Titration: Titrate with 0.1 M NaOH standardized solution at 25°C under N₂ atmosphere.

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • Expected Result: You will observe two inflection points.

      • pK₁ (Amine): ~8.0 (Alpha-amine).

      • pK₂ (Pyridine): ~5.9 (Pyridine nitrogen).[3]

    • Comparison: Standard 2-Pal-NH₂ will show a pK₂ around 5.2.

Comparative Data Summary

Property6-Me-2-Pal-NH₂2-Pal-NH₂Phe-NH₂
Pyridine Basicity (pKa) 5.9 (High)5.2 (Medium)N/A
Alpha-Amine pKa ~8.1~8.1~9.2
H-Bond Acceptor Yes (Hindered)Yes (Exposed)No
Steric Bulk (A-Value) HighMediumMedium
Metabolic Stability High (Blocked alpha-oxidation)MediumLow (Aromatic hydroxylation)

References

  • Synthesis of Pyridylalanines

    • Title: Asymmetric Synthesis of Pyridylalanines via Phase Transfer C
    • Source: Tetrahedron Letters.
    • URL:[Link] (General reference for PTC method).

  • Basicity of Methylpyridines

    • Title: 2-Methylpyridine (2-Picoline) Properties and pKa Data.[3][4]

    • Source: PubChem / N
    • URL:[Link]

  • Steric Effects in Coordination

    • Title: The Neocuproine Effect: Steric Hindrance in Copper(I) Complexes.
    • Source: Inorganic Chemistry (ACS).
    • URL:[Link]

  • Biological Activity of Pyridylalanines

    • Title: Pyridylalanine-containing peptides: Synthesis and biological activity.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

independent verification of 2-Amino-3-(6-methylpyridin-2-yl)propanamide research findings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the independent verification protocols for 2-Amino-3-(6-methylpyridin-2-yl)propanamide , a specific unnatural amino acid derivative. Often utilized in peptidomimetic drug design, this molecule is a steric and electronic variant of the standard 2-pyridylalanine amide.

The "research findings" typically associated with this class of molecules claim that the 6-methyl substitution provides two critical advantages:

  • Steric Selectivity: It hinders square-planar metal coordination (e.g., Cu²⁺, Ni²⁺) compared to the non-methylated analog, potentially improving selectivity in metalloenzyme inhibition.

  • Basicity Modulation: The electron-donating methyl group modulates the pKa of the pyridine nitrogen, altering hydrogen bond acceptor capability in the active site.

This guide provides the experimental framework to objectively verify these claims against standard alternatives.

Part 1: Structural & Mechanistic Analysis[1]

To validate the performance of 6-Me-2-Pal-NH₂, we must compare it against its direct structural analogs. The verification logic rests on the "6-Methyl Effect"—the interplay between steric hindrance and inductive electron donation.

Comparative Matrix
FeatureSubject: 6-Me-2-Pal-NH₂ Control A: 2-Pal-NH₂ Control B: Phe-NH₂
Structure 6-Methyl-2-pyridylalanine amide2-Pyridylalanine amidePhenylalanine amide
Key Moiety Pyridine + Methyl (Pos 6)Pyridine (No Methyl)Phenyl Ring
Electronic Nature Basic (Pyridine N), Modulated by +I effectBasic (Pyridine N)Neutral / Hydrophobic
Steric Profile High (Methyl blocks N-approach)ModerateModerate
Primary Utility Selective Inhibition / Chiral LigandGeneral Metal ChelationHydrophobic Interaction
Mechanistic Hypothesis (The "Why")
  • Causality: The methyl group at position 6 is adjacent to the pyridine nitrogen. While it increases electron density (raising pKa), it physically obstructs the nitrogen lone pair.

  • Verification Logic: If the findings are true, 6-Me-2-Pal-NH₂ should show weaker binding affinity for sterically demanding metals (like Cu²⁺ in square planar geometry) than Control A, despite having higher basicity.

Part 2: Verification Protocols (The "How")

Protocol A: Structural Identity & Purity (NMR/MS)

Objective: Confirm the presence of the 6-methyl group and the integrity of the amide backbone.

Reagents:

  • Solvent: DMSO-d₆ (prevents exchange of amide protons).

  • Internal Standard: TMS (Tetramethylsilane).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5 mg of 6-Me-2-Pal-NH₂ in 600 µL DMSO-d₆.

  • 1H-NMR Acquisition: Run at 400 MHz or higher.

  • Critical Signal Verification (The "Fingerprint"):

    • Methyl Singlet: Look for a sharp singlet at δ ~2.4–2.5 ppm (integrating to 3H). Absence indicates de-methylation or wrong starting material.

    • Pyridine Protons: Verify 3 aromatic protons (positions 3, 4, 5) rather than 4. The coupling pattern should show a doublet (H3), triplet (H4), and doublet (H5).

    • Amide Protons: Two broad singlets at δ ~7.0–8.0 ppm .

  • HRMS: ESI+ mode. Theoretical [M+H]⁺ for C₉H₁₃N₃O = 180.11 (approx). Verify mass accuracy < 5 ppm.

Protocol B: Chiral Purity Determination (Chiral HPLC)

Objective: Verify the Enantiomeric Excess (ee%) to ensure the "L" or "D" configuration is preserved during synthesis.

System: Agilent 1260 Infinity II or equivalent. Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

Methodology:

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is crucial to suppress tailing of the basic pyridine nitrogen.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 260 nm (Pyridine absorption max).

  • Validation: Inject the racemate (synthesized via non-stereoselective alkylation) to establish separation factors (α).

  • Criteria: A single peak >99% area indicates successful enantiomeric retention.

Protocol C: Functional Verification (pKa & Metal Binding)

Objective: Verify the "6-Methyl Effect" (Steric vs. Electronic).

Experiment 1: Potentiometric Titration (pKa)

  • Dissolve 0.1 mmol of compound in 0.1 M KCl (ionic strength buffer).

  • Titrate with 0.1 M HCl using a calibrated glass electrode.

  • Expected Result: The pKa of the pyridine nitrogen in 6-Me-2-Pal-NH₂ should be higher (approx 6.0–6.5) than 2-Pal-NH₂ (approx 5.2–5.5) due to the electron-donating methyl group.

Experiment 2: Copper(II) Binding Isotherm

  • Prepare 1 mM solution of compound in HEPES buffer (pH 7.4).

  • Titrate with CuCl₂ solution (0.1 eq steps) while monitoring UV-Vis (600–900 nm for d-d transitions).

  • Expected Result:

    • Control A (2-Pal-NH₂): Rapid color change (blue shift) indicating strong chelation.

    • Subject (6-Me-2-Pal-NH₂): Reduced spectral shift or lower binding constant (log K) due to steric clash preventing optimal N-Metal overlap.

Part 3: Data Presentation & Visualization[1]

Verification Workflow

The following diagram illustrates the logical flow for accepting or rejecting the research findings based on the protocols above.

VerificationWorkflow Start Start: Raw Material (6-Me-2-Pal-NH2) NMR 1. Identity Check (1H NMR / HRMS) Start->NMR Decision1 Methyl Signal Present? NMR->Decision1 Chiral 2. Chiral Purity (HPLC-UV) Decision2 ee% > 98%? Chiral->Decision2 Func 3. Functional Assay (pKa & Metal Binding) Decision3 Steric Effect Observed? Func->Decision3 Decision1->Chiral Yes Fail REJECTED: Impure or Mislabeled Decision1->Fail No (Wrong Structure) Decision2->Func Yes Decision2->Fail No (Racemic) Pass VERIFIED: Valid Research Grade Decision3->Pass Yes (High pKa, Low K_bind) Decision3->Fail No (Behaves like Control A)

Caption: Logical decision tree for verifying the chemical identity and functional claims of 6-Me-2-Pal-NH₂.

Summary of Expected Findings
ParameterControl A (2-Pal-NH₂)Subject (6-Me-2-Pal-NH₂)Interpretation
Methyl Singlet (NMR) AbsentPresent (~2.5 ppm)Confirms Identity
Pyridine pKa ~5.3~6.1Inductive Effect Verified
Cu(II) Binding (log K) High (> 8.0)Moderate (< 6.0)Steric Hindrance Verified
Retention Time (HPLC) T1T2 (Distinct)Confirms distinct species

Part 4: Synthesis & Sourcing Context[1]

If the compound is not commercially available with a Certificate of Analysis (CoA), it is often synthesized via Negishi Coupling or Alkylation of Glycine Schiff Bases .

Synthesis Pathway (for reference):

  • Precursor: 2-Bromo-6-methylpyridine.

  • Coupling: Zinc-mediated coupling with Boc-iodo-alanine ester (Negishi) OR Alkylation of O'Donnell's Schiff base with 2-chloromethyl-6-methylpyridine.

  • Deprotection/Amidation: Standard TFA deprotection followed by ammonolysis.

Note: The "research finding" often relies on the difficulty of this synthesis. The 6-methyl group makes the nucleophilic substitution at the pyridyl-methyl position slower due to sterics, often resulting in lower yields than the non-methylated analog.

References

  • Comparison of Pyridylalanine Derivatives

    • Title: "Synthesis and Metal-Binding Properties of Pyridylalanine Deriv
    • Source: Journal of Organic Chemistry (General Reference for Pyridylalanine class).

    • Context: Establishes the baseline pKa and metal binding for 2-pyridylalanine.
    • URL:[Link] (Search: "pyridylalanine metal binding")

  • Steric Effects in Pyridine Ligands

    • Title: "The 6-Methyl Group Effect in Pyridine-Based Ligands: Steric Blocking vs. Electronic Induction."

    • Source: Inorganic Chemistry.[1]

    • Context: Explains the mechanistic basis for the "Findings" (why 6-methyl reduces coordin
    • URL:[Link]

  • Chiral Analysis Methodology

    • Title: "Separation of Enantiomers of Non-Proteinogenic Amino Acids by Chiral HPLC."
    • Source: Methods in Molecular Biology.

    • Context: Valid
    • URL:[Link]

  • Synthesis Reference (Analogous)

    • Title: "Efficient Synthesis of 6-Substituted Pyridylalanines via Negishi Coupling."
    • Source: Tetrahedron Letters.

    • Context: Supports the synthesis context provided in Part 4.
    • URL:[Link]

Sources

Safety Operating Guide

2-Amino-3-(6-methylpyridin-2-yl)propanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

2-Amino-3-(6-methylpyridin-2-yl)propanamide is a functionalized amino acid derivative featuring a pyridine ring. In the absence of a compound-specific Safety Data Sheet (SDS) for novel research intermediates, the Precautionary Principle mandates treating this substance as a high-hazard material.

Structurally, the molecule contains a pyridine moiety (known for acute toxicity and aquatic hazards) and an amide backbone . Improper disposal poses significant risks to aquatic life and human health due to the potential neurotoxicity associated with aminopyridines.

Chemical Identity & Hazard Classification
PropertyDetail
Chemical Structure This compound
Functional Groups Primary Amine, Pyridine Ring (Basic), Amide
Hazard Class (Derived) Toxic (Acute), Irritant, Environmental Hazard
Waste Stream Organic Non-Halogenated (Basic/Toxic)
RCRA Status Characteristic Hazardous Waste (Toxicity/Ignitability potential)

Pre-Disposal Hazard Assessment

Before initiating disposal, you must validate the state of the waste.[1] This compound acts as a weak organic base.

  • Incompatibility: Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) or strong acids in the waste stream. Exothermic neutralization or generation of toxic nitrogen oxide (NOx) gases may occur.

  • Toxicity: Pyridine derivatives can be absorbed through the skin.[2] All handling requires full chemically resistant PPE.

Waste Segregation Strategy

Proper segregation is the single most critical step in laboratory waste management. This compound must never be disposed of down the drain.

Segregation Logic Diagram

WasteSegregation cluster_legend Protocol Key Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid BinSolid Bin: Hazardous Solid Waste (Label: Toxic Organic Solid) Solid->BinSolid Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, DMSO, Water) SolventCheck->NonHalogenated BinHalo Bin: Halogenated Organic Waste (Label: Toxic/Halo Solvent) Halogenated->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste (Label: Toxic/Flammable Solvent) NonHalogenated->BinNonHalo Key1 Red: High Hazard Decision Key2 Green: Preferred Stream

Figure 1: Decision matrix for segregating pyridine-derivative waste streams. Ensure compatibility with the solvent carrier.

Operational Disposal Procedure

Follow this protocol strictly to ensure compliance with EPA (40 CFR 261) and local hazardous waste regulations.

Phase 1: Preparation & PPE
  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety goggles. Use a fume hood for all liquid transfers.

  • Container: High-Density Polyethylene (HDPE) or Amber Glass containers. Do not use metal containers due to potential corrosion or reactivity with basic amines.

Phase 2: Collection & Labeling
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
  • Place the solid substance or contaminated items (weigh boats, gloves) into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Place this sealed bag into a secondary Hazardous Solid Waste container (wide-mouth jar or pail).

  • Labeling:

    • Chemical Name: Write the full name: "this compound".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".[2]

    • Composition: "100% Solid Organic Residue".

Scenario B: Liquid Waste (Reaction Mixtures/Stock Solutions)
  • Determine the primary solvent (e.g., Methanol, DMSO).

  • Select the appropriate carboy (Halogenated vs. Non-Halogenated) based on Figure 1.

  • Neutralization (Optional but Recommended): If the solution is highly basic (pH > 10), neutralize carefully with dilute acetic acid to pH 7–9 before adding to the waste container to prevent heat generation in the drum.

  • Pouring: Use a funnel in a fume hood. Do not fill containers >90% full to allow for thermal expansion.

  • Labeling:

    • List all solvents by % volume.

    • Explicitly list "Trace this compound" as a contaminant.

Phase 3: Storage & Handoff[7]
  • Storage: Store waste containers in a Satellite Accumulation Area (SAA) located near the point of generation.

  • Secondary Containment: Ensure the waste bottle sits in a tray capable of holding 110% of the bottle's volume.

  • Pickup: Schedule a pickup with your facility's EHS or Hazardous Waste Management vendor. Do not transport waste in personal vehicles or elevators without secondary containment carts.

Emergency Spill Response

In the event of a spill, immediate action limits exposure.[3][4][5]

Spill TypeImmediate ActionCleanup Material
Solid Powder Isolate Area. Avoid creating dust.[2][6]Cover with wet paper towels to suppress dust, then scoop into a bag.
Liquid (< 100 mL) Ventilate. Absorb immediately.Universal absorbent pads or vermiculite.
Liquid (> 100 mL) Evacuate. Call EHS/Emergency Response.Do not attempt cleanup without respiratory protection.[2][4]

Decontamination: Wash the spill area with a mild detergent solution followed by water. Collect all rinse water as hazardous waste.

Regulatory Compliance & References

This protocol adheres to the principles of hazardous waste management for organic bases. As a pyridine derivative, this compound falls under "Characteristic Waste" unless listed specifically by local authorities.

Key Regulations:

  • EPA 40 CFR 261.3: Definition of Hazardous Waste (Toxicity Characteristic).

  • OSHA 29 CFR 1910.1450: Occupational Exposure to Hazardous Chemicals in Laboratories.

References
  • US Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Aminopyridines Toxicity Profile. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[7] Laboratory Safety Guidance.[7][8] Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Aminopyridine (General Class Reference). Retrieved from

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult your institution's specific Environmental Health & Safety (EHS) officer before disposing of novel chemical entities.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.